(R)-4-Benzyl-3-pent-4-enoyloxazolidin-2-one
Overview
Description
®-4-Benzyl-3-pent-4-enoyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its application in asymmetric synthesis, particularly in the formation of enantiomerically pure compounds. The presence of both a benzyl group and a pent-4-enoyl group contributes to its unique reactivity and utility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Benzyl-3-pent-4-enoyloxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Addition of the Pent-4-enoyl Group: This step often involves the use of pent-4-enoyl chloride in the presence of a base to facilitate the acylation reaction.
Industrial Production Methods
Industrial production of ®-4-Benzyl-3-pent-4-enoyloxazolidin-2-one may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions are fine-tuned to ensure efficient production at scale.
Chemical Reactions Analysis
Types of Reactions
®-4-Benzyl-3-pent-4-enoyloxazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the double bond in the pent-4-enoyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
®-4-Benzyl-3-pent-4-enoyloxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to enhance the selectivity and efficacy of pharmaceutical agents.
Industry: It is utilized in the synthesis of fine chemicals and advanced materials, contributing to the development of new technologies and products.
Mechanism of Action
The mechanism by which ®-4-Benzyl-3-pent-4-enoyloxazolidin-2-one exerts its effects involves its interaction with specific molecular targets. The compound’s chiral nature allows it to selectively bind to certain enzymes or receptors, influencing biochemical pathways. For example, in asymmetric synthesis, it can form stable intermediates that direct the formation of specific enantiomers.
Comparison with Similar Compounds
Similar Compounds
(S)-4-Benzyl-3-pent-4-enoyloxazolidin-2-one: The enantiomer of the compound, differing in its spatial configuration.
4-Benzyl-3-pent-4-enoyloxazolidin-2-one: The racemic mixture containing both ® and (S) enantiomers.
4-Benzyl-3-pent-4-enoyloxazolidin-2-thione: A sulfur analog with similar structural features but different reactivity.
Uniqueness
®-4-Benzyl-3-pent-4-enoyloxazolidin-2-one is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of enantiomerically pure compounds, a critical aspect of modern pharmaceutical and chemical research.
Properties
IUPAC Name |
(4R)-4-benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-3-9-14(17)16-13(11-19-15(16)18)10-12-7-5-4-6-8-12/h2,4-8,13H,1,3,9-11H2/t13-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEZZGBUHSYSJM-CYBMUJFWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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